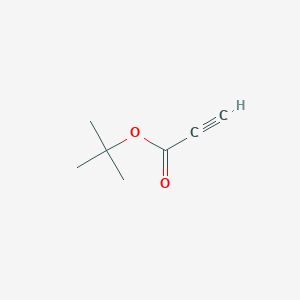

tert-Butyl propiolate

Description

Properties

IUPAC Name |

tert-butyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTPDIIFEPTULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337479 | |

| Record name | tert-Butyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-03-3 | |

| Record name | tert-Butyl propiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl Propiolate: A Comprehensive Technical Guide for Researchers

CAS Number: 13831-03-3

This guide provides an in-depth overview of tert-butyl propiolate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, safety information, and key applications, supported by detailed experimental protocols and logical workflow diagrams.

Core Properties and Safety Information

This compound, also known as tert-butyl acetylenecarboxylate, is a colorless to pale yellow liquid.[1] It is an ester characterized by a terminal alkyne and a tert-butyl ester functional group, which imparts specific reactivity and stability.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13831-03-3 | [2][3][4] |

| Molecular Formula | C₇H₁₀O₂ | [2][5] |

| Molecular Weight | 126.15 g/mol | [2][4][5] |

| Boiling Point | 52-53 °C at 27 mmHg | [2][3] |

| Melting Point | 18-20 °C | [2][3] |

| Density | 0.919 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.418 | [2][3] |

| Flash Point | 28 °C (82.4 °F) - closed cup | [2] |

Safety and Handling

This compound is a flammable liquid and vapor.[2][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][5] Appropriate personal protective equipment, including eye protection, gloves, and a suitable respirator, should be used when handling this compound.[2] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of propiolic acid with tert-butanol (B103910).

Experimental Protocol: Esterification of Propiolic Acid

Materials:

-

Propiolic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Water

-

Chemical desiccant (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve propiolic acid, DCC, and DMAP in THF.

-

Add tert-butanol to the solution.

-

Stir the reaction mixture for approximately 24 hours at room temperature.

-

After the reaction is complete, perform an extraction with dichloromethane and water.

-

Dry the separated organic layer over a chemical desiccant.

-

Purify the crude product by column chromatography to obtain this compound.

This is a general procedure and may require optimization for specific scales and conditions.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of organic molecules, including heterocycles, alkaloids, and unsaturated amino acids.[2][3] Its reactivity is primarily centered around the electron-deficient alkyne, making it an excellent Michael acceptor and a partner in cycloaddition and coupling reactions.

Synthesis of Heterocycles

The electron-deficient nature of the alkyne in this compound makes it a key precursor for constructing various heterocyclic systems.

Pyrazoles can be synthesized through the condensation of β-dicarbonyl compounds or their equivalents with hydrazines. This compound can serve as a precursor to the necessary 1,3-dielectrophile.

Logical Workflow for Pyrazole (B372694) Synthesis:

Caption: General workflow for pyrazole synthesis from this compound.

Michael Addition Reactions

The electron-withdrawing ester group activates the alkyne of this compound for conjugate addition (Michael addition) with a wide range of nucleophiles, such as amines and thiols.

The reaction of this compound with primary or secondary amines yields β-enamino esters, which are versatile intermediates in organic synthesis.

Experimental Workflow for β-Enamino Ester Synthesis:

Caption: Step-by-step workflow for the synthesis of β-enamino esters.

Cycloaddition Reactions

The alkyne in this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions.

With dienes like cyclopentadiene (B3395910), this compound can undergo a [4+2] cycloaddition to form bicyclic adducts.

General Protocol for Diels-Alder Reaction with Cyclopentadiene:

-

Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene monomer.

-

Dissolve this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add the freshly prepared cyclopentadiene to the solution of this compound at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting bicyclic product by column chromatography.

Coupling Reactions

As a terminal alkyne, this compound is a suitable substrate for various cross-coupling reactions, most notably the Sonogashira coupling.

This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.

Logical Relationship in Sonogashira Coupling:

Caption: Key components and their relationship in a Sonogashira coupling reaction.

Click Chemistry

The terminal alkyne of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles.

General Protocol for CuAAC (Click Chemistry):

-

Dissolve the azide-containing compound and this compound in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a solution of a copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an appropriate workup, which may involve filtration to remove the copper catalyst followed by extraction and purification of the triazole product.

Signaling Pathway Involvement

Currently, there is no established direct role of this compound in biological signaling pathways. Its primary utility in the context of drug development and chemical biology lies in its function as a versatile chemical building block for the synthesis of bioactive molecules and as a component in bioconjugation reactions via click chemistry.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a terminal alkyne and a tert-butyl ester allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules, including those with potential pharmaceutical applications. The protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary to achieve desired outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. β-enamino ester synthesis by amination [organic-chemistry.org]

- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CAS 13831-03-3: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Tert-butyl Propiolate: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-butyl propiolate. It includes detailed experimental protocols for its synthesis and common reactions, serving as a valuable resource for professionals in organic synthesis and drug development.

Core Physical and Chemical Properties

This compound is a versatile reagent in organic synthesis, valued for its reactive alkyne functionality coupled with the sterically bulky tert-butyl ester group.[1] This combination allows for its participation in a wide array of chemical transformations. It is a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (>20°C), Solid (<18°C) | [1][2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 52-53 °C at 27 mmHg | [2] |

| Density | 0.919 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.418 | |

| Flash Point | 28 °C (82.4 °F) |

Chemical Properties and Stability

This compound is generally stable under standard conditions but should be handled with care due to its reactivity.[1] The presence of the terminal alkyne makes it susceptible to various transformations. It should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

NMR Spectroscopy

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.8 | Singlet | ≡C-H |

| ~1.5 | Singlet | -C(CH₃ )₃ |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C =O |

| ~83 | -O-C (CH₃)₃ |

| ~77 | ≡ C-H |

| ~75 | ≡C -H |

| ~28 | -C(C H₃)₃ |

IR Spectroscopy (Infrared)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2100 | Medium | C≡C stretch |

| ~1715 | Strong | C=O stretch (ester) |

| ~1250, 1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [M - C(CH₃)₃]⁺ |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the esterification of propiolic acid with tert-butanol (B103910).

General Procedure:

To a solution of propiolic acid (1.0 equivalent) and tert-butanol (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF), is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[2] The reaction mixture is stirred at room temperature for approximately 24 hours.[2] Upon completion, the reaction is filtered to remove the dicyclohexylurea byproduct. The filtrate is then extracted with a suitable organic solvent like dichloromethane (B109758) and washed with water.[2] The organic layer is dried over a chemical desiccant (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.[2]

Purification

Purification of this compound is typically achieved by vacuum distillation. Given its boiling point of 52-53 °C at 27 mmHg, a simple vacuum distillation setup is usually sufficient to obtain the compound in high purity.

Chemical Reactions

This compound is a valuable building block in a variety of chemical reactions, primarily leveraging the reactivity of its alkyne functional group.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3]

Detailed Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole (B42571)

Materials:

-

This compound

-

4-Iodoanisole

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

-

Add anhydrous, degassed triethylamine and THF as the solvent.

-

To this stirred solution, add this compound (1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexadiene derivatives.

General Protocol:

A solution of the diene (e.g., cyclopentadiene (B3395910) or furan, 1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (or neat) is heated in a sealed tube. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography or distillation.

The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic conjugate addition (Michael addition). Various nucleophiles, including amines and thiols, can be added across the triple bond.[4]

General Protocol:

To a solution of this compound (1.0 equivalent) in a suitable solvent, the nucleophile (e.g., piperidine, 1.1 equivalents) is added, often in the presence of a catalytic amount of a base. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The product is then isolated by an appropriate workup procedure, which may involve extraction and purification by chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also an irritant to the skin and eyes. Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[1] Its applications include the preparation of:

-

Heterocycles: It serves as a key building block in the synthesis of various heterocyclic systems.[6]

-

Alkaloids and Unsaturated Amino Acids: It is utilized in the total synthesis of complex natural products and their analogs.[6]

-

Pharmaceutical Intermediates: The propiolate moiety can be incorporated into molecules with potential biological activity.[1]

This guide provides a foundational understanding of the properties and reactivity of this compound, enabling researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl Propiolate from Propiolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl propiolate from propiolic acid, a valuable building block in organic synthesis. The document details various synthetic methodologies, including experimental protocols, reaction mechanisms, and comparative data to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a key reagent in the synthesis of a wide range of organic compounds, including heterocycles, alkaloids, and unsaturated amino acids. Its propiolate moiety serves as a versatile handle for various chemical transformations, such as cycloaddition reactions, while the tert-butyl ester group provides steric protection and can be readily cleaved under acidic conditions. This guide explores the primary methods for its preparation from propiolic acid, a readily available starting material.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound from propiolic acid. The choice of method often depends on factors such as scale, available reagents, and desired purity. The most common and effective methods are detailed below.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol (B103910).[1][2] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1][3]

Reaction Scheme:

The reaction proceeds at room temperature and is known for its high yields and compatibility with a wide range of functional groups.[2] A significant advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[2]

Experimental Protocol:

A general procedure for the Steglich esterification of propiolic acid with tert-butanol is as follows:[4]

-

In a round-bottom flask, dissolve propiolic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add tert-butanol (1.0-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[5][6]

Quantitative Data:

| Reagent/Parameter | Molar Ratio/Condition | Reference |

| Propiolic Acid | 1.0 eq | [4] |

| tert-Butanol | 1.0-1.5 eq | [4] |

| DCC | 1.1 eq | [4] |

| DMAP | 0.1-0.2 eq | [4] |

| Solvent | Anhydrous DCM or THF | [4] |

| Reaction Time | 12-24 hours | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Yield | ~80% | [4] |

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] This reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed is removed.[8][9]

Reaction Scheme:

While this method is straightforward, the use of strong acids and the reversibility of the reaction can sometimes lead to lower yields and the formation of byproducts, especially with tertiary alcohols like tert-butanol which are prone to elimination reactions under acidic conditions.[7]

Experimental Protocol:

A general protocol for the Fischer-Speier esterification is as follows:

-

Combine propiolic acid and a large excess of tert-butanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or another strong acid catalyst.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Quantitative Data:

Synthesis via Propioloyl Chloride

Another approach involves the conversion of propiolic acid to its more reactive acid chloride derivative, propioloyl chloride, which is then reacted with tert-butanol.

Reaction Scheme:

Step 1: Formation of Propioloyl Chloride

Step 2: Esterification

Caption: Steglich Esterification Pathway.

Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. [7]

Caption: Fischer-Speier Esterification Pathway.

Synthesis via Propioloyl Chloride - Experimental Workflow

This workflow illustrates the two-step process of first converting propiolic acid to its acid chloride and then reacting it with tert-butanol.

Caption: Propioloyl Chloride Synthesis Workflow.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the different synthetic methods.

| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |

| Steglich Esterification | Propiolic acid, tert-butanol, DCC, DMAP | ~80% | High after purification | [4] |

| Fischer-Speier Esterification | Propiolic acid, tert-butanol, H₂SO₄ | Not widely reported for this specific reaction | Variable, may contain byproducts | [7] |

| Via Propioloyl Chloride | Propiolic acid, SOCl₂, tert-butanol | Not widely reported for this specific reaction | Generally high after purification | [10] |

Conclusion

For the synthesis of this compound from propiolic acid, the Steglich esterification stands out as the most reliable and high-yielding method, especially given the steric hindrance of tert-butanol. While the Fischer-Speier esterification is a more classical approach, it may be less suitable for this particular transformation due to the potential for side reactions. The synthesis via propioloyl chloride offers a viable alternative, though it involves an additional synthetic step and the use of hazardous reagents. The choice of the optimal method will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. This guide provides the necessary technical information to make an informed decision for the successful synthesis of this important chemical building block.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. This compound | 13831-03-3 [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. How To [chem.rochester.edu]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Effects of the tert-Butyl Ester Group

Executive Summary

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the tert-butyl ester is a cornerstone functional group, primarily utilized as a robust protecting group for carboxylic acids.[1] Its utility is dictated by a unique interplay of electronic and steric properties. This technical guide provides a comprehensive analysis of the electronic effects inherent to the tert-butyl ester group, supported by quantitative data, detailed experimental protocols for characterization, and graphical representations of key chemical principles and workflows. Understanding these effects is critical for predicting reactivity, designing synthetic routes, and modulating the properties of active pharmaceutical ingredients and other advanced materials.

Core Electronic and Steric Profile

The chemical behavior of the tert-butyl ester is governed by the combined influence of inductive, resonance, and steric effects. While often considered together, a discrete analysis of each provides a clearer understanding of its role in modulating molecular properties.

Inductive Effect (+I)

The tert-butyl group is a potent electron-donating group through induction (+I effect).[2] This effect arises from the polarization of σ-bonds, where the three methyl groups push electron density towards the central quaternary carbon, which in turn relays this density to the ester oxygen.[3] This electron-releasing nature increases the electron density on the oxygen atom, influencing the acidity and basicity of adjacent functional groups.[2] Compared to less substituted alkyl groups like methyl or ethyl, the tert-butyl group exerts a stronger +I effect.[3]

Resonance Effect

Resonance within the tert-butyl ester group is confined to the carboxylate moiety itself. The lone pairs on the ether-like oxygen can be delocalized towards the carbonyl carbon, but the primary resonance involves the carbonyl π-system, creating a partial negative charge on the carbonyl oxygen and a partial positive charge on the carbonyl carbon. The tert-butyl group itself, being a saturated alkyl group, does not directly participate in π-system resonance with the ester functionality or any adjacent aromatic systems.

Caption: Resonance structures of the tert-butyl ester group.

Steric Hindrance

The most defining characteristic of the tert-butyl group is its significant steric bulk.[4] This bulkiness sterically shields the electrophilic carbonyl carbon from nucleophilic attack, which is the primary reason for its stability under basic and nucleophilic conditions.[1][5] This steric effect is quantitatively captured by the Taft steric parameter, E_s.

Quantitative Analysis of Electronic Effects

The electronic and steric influence of substituents can be quantified using linear free-energy relationships, most notably the Taft and Hammett equations.[6][7]

Taft Parameters

The Taft equation was specifically developed from the study of ester hydrolysis rates and separates polar (σ) and steric (E_s) effects.[8][9] The tert-butyl group has a negative σ value, confirming its electron-donating character, and a large negative E_s value, quantifying its significant steric hindrance.

Table 1: Taft Parameters for Selected Alkyl Groups

| Substituent (R) | Polar Constant (σ*) | Steric Constant (E_s) |

|---|---|---|

| Methyl (-CH₃) | 0.00 | 0.00 |

| Ethyl (-CH₂CH₃) | -0.10 | -0.07 |

| Isopropyl (-CH(CH₃)₂) | -0.19 | -0.47 |

| tert-Butyl (-C(CH₃)₃) | -0.30 [10] | -1.54 [10] |

Data sourced from studies on ester hydrolysis, with methyl as the reference group.[6][8]

Impact on Acidity (pKa)

The electron-donating inductive effect of a tert-butyl group destabilizes the conjugate base of a carboxylic acid, thereby decreasing its acidity (increasing its pKa). This is clearly observed when comparing the acidity of acetic acid with pivalic acid (2,2-dimethylpropanoic acid).

Table 2: pKa Values of Selected Carboxylic Acids

| Carboxylic Acid | Structure | pKa in Water |

|---|---|---|

| Formic Acid | HCOOH | 3.74[2] |

| Acetic Acid | CH₃COOH | 4.76[2] |

| Pivalic Acid (tert-Butyl Acetic Acid analog) | (CH₃)₃CCOOH | 5.03 |

Influence on Chemical Reactivity

The electronic and steric properties of the tert-butyl ester dictate its unique reactivity profile, particularly in hydrolysis reactions, which is central to its role as a protecting group.

Acid-Catalyzed Hydrolysis

Tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis.[11] The mechanism does not proceed through a typical acyl-oxygen cleavage (A_AC2). Instead, it follows an alkyl-oxygen cleavage pathway (A_AL1) because the reaction intermediate is a highly stable tertiary carbocation.[1][12] This allows for deprotection under mild acidic conditions, often with reagents like trifluoroacetic acid (TFA), which is a cornerstone of solid-phase peptide synthesis.[13][14]

// Nodes start [label="tert-Butyl Ester"]; protonated [label="Protonated Ester\n(on Carbonyl Oxygen)"]; carbocation_formation [label="Rate-Determining Step:\nFormation of tert-Butyl Cation\nand Carboxylic Acid"]; tbutyl_cation [label="tert-Butyl Cation", shape=ellipse, fillcolor="#FBBC05"]; acid [label="Carboxylic Acid", shape=ellipse, fillcolor="#34A853"]; deprotonation [label="Fast Step:\nDeprotonation of Cation"]; isobutylene (B52900) [label="Isobutylene", shape=ellipse, fillcolor="#EA4335"]; proton [label="H⁺"];

// Edges start -> protonated [label="+ H⁺"]; protonated -> carbocation_formation [label="Slow"]; carbocation_formation -> tbutyl_cation; carbocation_formation -> acid; tbutyl_cation -> deprotonation; deprotonation -> isobutylene; deprotonation -> proton [label="Releases H⁺ (Catalytic)"]; }

Caption: A_AL1 mechanism for acid-catalyzed tert-butyl ester hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, tert-butyl esters are remarkably stable under basic conditions.[5] The standard B_AC2 mechanism for ester hydrolysis requires a nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon. The significant steric hindrance from the bulky tert-butyl group severely impedes this attack, making the rate of basic hydrolysis extremely slow compared to less hindered esters like methyl or ethyl esters.[5] This orthogonality is precisely why the tert-butyl ester is such a valuable protecting group.[1]

Experimental Protocols

Characterizing the electronic effects of the tert-butyl ester group involves a combination of kinetic, potentiometric, and computational methods.

Protocol: Determination of Taft Polar Constant (σ) via Ester Hydrolysis*

This protocol outlines the measurement of hydrolysis rates to determine the polar substituent constant, σ*.[6]

-

Preparation of Ester Series : Synthesize a series of esters (R-COOR') where R is the substituent of interest (e.g., tert-butyl) and R' is a standard group (e.g., ethyl). A reference ester (e.g., methyl acetate) is also required.

-

Kinetic Runs (Acidic Hydrolysis) :

-

Prepare a solution of the ester in a suitable solvent (e.g., 70% acetone/water).

-

Add a known concentration of a strong acid catalyst (e.g., HCl).

-

Maintain the reaction at a constant temperature (e.g., 25°C) in a thermostatted bath.

-

At timed intervals, withdraw aliquots and quench the reaction (e.g., by adding to a cold, known amount of base).

-

Determine the concentration of carboxylic acid formed via titration.

-

Calculate the pseudo-first-order rate constant (k_A) from a plot of ln([Ester]) vs. time.

-

-

Kinetic Runs (Basic Hydrolysis) :

-

Repeat the process using a strong base (e.g., NaOH) instead of an acid catalyst.

-

Determine the second-order rate constant (k_B).

-

-

Calculation of σ *:

-

Use the Taft equation: σ* = (1/2.48) * [log(k_B/k_B,ref) - log(k_A/k_A,ref)]

-

Where k_B,ref and k_A,ref are the rate constants for the reference ester (methyl acetate).

-

Caption: Workflow for the experimental determination of Taft σ* constants.

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation : Accurately weigh the carboxylic acid and dissolve it in a known volume of deionized, CO₂-free water. If solubility is an issue, a co-solvent like ethanol (B145695) may be used, but the pKa value will be for that specific solvent system.

-

Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10). Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection : Record the pH of the solution after each addition of titrant. Continue well past the equivalence point.

-

Data Analysis : Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For higher accuracy, a Gran plot or derivative plot can be used to determine the equivalence point precisely.

Protocol: Computational Analysis of Electronic Properties

-

Structure Optimization : Build the 3D structure of the molecule containing the tert-butyl ester group using molecular modeling software. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Electrostatic Potential Mapping : Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. This visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a qualitative picture of the inductive effect.

-

Natural Bond Orbital (NBO) Analysis : Perform an NBO analysis to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron density distribution and can confirm the electron-donating nature of the tert-butyl group by showing increased negative charge on the adjacent oxygen atom compared to a methyl ester.

Conclusion

The electronic profile of the tert-butyl ester group is a nuanced combination of a strong electron-donating inductive effect and a dominant steric-shielding effect, with resonance being confined to the carboxylate core. This unique set of properties renders it stable to a wide array of reagents, particularly bases and nucleophiles, while making it selectively labile to acid-catalyzed cleavage via a stabilized tertiary carbocation. A quantitative understanding of these effects, through parameters like σ* and E_s, allows chemists to rationally design synthetic strategies and predict reactivity with a high degree of confidence. The methodologies presented herein provide a framework for the empirical and computational validation of these fundamental electronic characteristics, reinforcing the indispensable role of the tert-butyl ester in modern chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. Inductive effect - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Butyl group - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. scribd.com [scribd.com]

- 11. Acids - Wordpress [reagents.acsgcipr.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Stability and Storage Conditions for tert-Butyl Propiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for tert-butyl propiolate. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective handling, storage, and use of this versatile reagent. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from safety data sheets, supplier information, and knowledge of related chemical structures to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

This compound is an ester of propiolic acid and tert-butanol. Its structure, featuring a terminal alkyne and a bulky tert-butyl ester group, dictates its reactivity and stability. A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 13831-03-3 |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 18-20 °C |

| Boiling Point | 52-53 °C at 27 mmHg |

| Density | 0.919 g/mL at 25 °C |

| Refractive Index | n20/D 1.418 |

| Flash Point | 28 °C (82.4 °F) - closed cup |

Stability and Recommended Storage

Proper storage and handling are crucial to maintain the integrity and prevent hazardous decomposition of this compound. The following conditions are recommended based on available safety data.

| Parameter | Recommendation |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is often recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture. |

| Container | Keep container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |

| Light | Protect from light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and alkali metals. |

| Hazards to Avoid | Keep away from heat, sparks, open flames, and other ignition sources. Take measures to prevent the buildup of electrostatic charge. |

Potential Degradation Pathways

Several potential degradation pathways can affect the stability of this compound. These include peroxide formation, polymerization, and hydrolysis.

Peroxide Formation

Terminal alkynes are susceptible to the formation of explosive metal acetylides and can also be prone to peroxide formation, although this is less common than with ethers. The presence of oxygen, especially under light exposure, can potentially lead to the formation of hydroperoxides. It is crucial to test for the presence of peroxides, particularly in older samples or containers that have been opened multiple times.

Polymerization

The high reactivity of the alkyne functional group makes this compound susceptible to polymerization, which can be initiated by heat, light, or the presence of certain impurities. This can lead to a decrease in purity and the formation of oligomeric or polymeric byproducts.

Acid-Catalyzed Decomposition (Deprotection)

In the presence of strong acids, the tert-butyl ester can undergo cleavage to form propiolic acid and a tert-butyl cation. The tert-butyl cation is then typically deprotonated to yield isobutylene. This reaction is a common synthetic transformation but represents a degradation pathway under acidic storage conditions.

Figure 1. Acid-catalyzed decomposition of this compound.

Experimental Protocols

Hypothetical Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions and analyzing its purity over time.

Figure 2. Hypothetical workflow for a stability study of this compound.

Protocol for Peroxide Testing (Qualitative)

This protocol is a general method for the detection of peroxides in organic liquids and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

Sample of this compound

-

Potassium iodide (KI), solid

-

Glacial acetic acid

-

Deionized water

-

Starch solution (1% w/v, freshly prepared)

-

Test tubes

Procedure:

-

To a clean, dry test tube, add 1 mL of the this compound sample.

-

In a separate test tube, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.

-

Add the potassium iodide solution to the test tube containing the this compound.

-

Gently swirl the mixture. The formation of a yellow to brown color indicates the presence of peroxides.

-

To confirm, add a few drops of the starch solution. The appearance of a deep blue-black color confirms the presence of peroxides.

Interpretation:

-

No color change: Peroxides are not detected.

-

Yellow to brown color: Peroxides are present. The intensity of the color is roughly proportional to the peroxide concentration.

-

Blue-black color with starch: Confirms the presence of peroxides.

Note: Commercial peroxide test strips offer a convenient and semi-quantitative alternative to this wet chemical method.

Example Analytical Method for Purity Assessment (GC-FID)

Gas chromatography with flame ionization detection (GC-FID) is a suitable technique for monitoring the purity of the volatile this compound. The following is a starting point for method development and would require validation.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).

Analysis:

-

Inject the prepared sample into the GC system.

-

The purity of this compound can be determined by the area percent of the main peak.

-

Degradation would be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Conclusion

This compound is a valuable reagent in organic synthesis, but its utility is dependent on its purity and stability. While specific quantitative data on its long-term stability is limited, an understanding of its chemical nature allows for the establishment of appropriate storage and handling procedures. Storing the compound in a cool, dry, dark, and inert environment is paramount to minimizing degradation. Regular monitoring for the presence of peroxides and assessment of purity, for which the provided protocols can be adapted, will ensure the quality and safety of this important chemical. For critical applications, it is recommended that users perform their own stability assessments under their specific storage and handling conditions.

Technical Guide: Properties of tert-Butyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on tert-Butyl propiolate, a common reagent in organic synthesis.

Core Molecular Data

This compound is an ester characterized by the presence of an alkyne functional group, making it a valuable building block in the synthesis of more complex molecules, including heterocycles and unsaturated amino acids.[1] Its key quantitative properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [2][3] |

| Molecular Weight | 126.15 g/mol | [1][2][4][5] |

| Linear Formula | HC≡CCOOC(CH₃)₃ | [4] |

| CAS Number | 13831-03-3 | [2][3] |

Experimental Protocols & Methodologies

The determination of a compound's molecular formula and weight is a foundational step in chemical analysis.

Methodology for Molecular Formula Determination:

-

Elemental Analysis: This technique determines the mass percentages of each element (Carbon, Hydrogen, Oxygen) in a sample of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental composition, confirming the molecular formula of C₇H₁₀O₂.

Methodology for Molecular Weight Determination:

-

Calculation from Formula: Once the molecular formula (C₇H₁₀O₂) is established, the molecular weight is calculated by summing the atomic weights of the constituent atoms (7 x Carbon, 10 x Hydrogen, 2 x Oxygen).

-

Mass Spectrometry: This technique directly measures the mass-to-charge ratio of the molecule, providing a direct measurement of the molecular weight.[5]

Conceptual Workflow

The following diagram illustrates the logical workflow for characterizing a chemical compound like this compound.

References

Unveiling the Genesis of a Versatile Reagent: The Discovery and First Synthesis of Tert-Butyl Propiolate

For researchers, scientists, and professionals in drug development, a deep understanding of the foundational molecules in organic synthesis is paramount. Tert-butyl propiolate, a seemingly simple ester, has emerged as a powerful and versatile building block in the synthesis of complex organic architectures, including heterocycles and alkaloids. This in-depth technical guide delves into the historical context of its discovery and elucidates the seminal method for its first synthesis, providing a comprehensive resource for those who utilize this important reagent.

A Historical Perspective: The Dawn of a New Synthetic Tool

While the precise moment of its first conceptualization is difficult to pinpoint from readily available contemporary literature, the first documented synthesis of this compound can be traced back to the mid-20th century. This era was a fertile ground for the exploration of new synthetic methodologies and the creation of novel reagents. The unique reactivity of the propiolate functional group, combined with the sterically demanding yet chemically labile tert-butyl ester, promised a reagent with a distinct and valuable profile for organic chemists. Its discovery was not a singular event but rather a culmination of the growing understanding of esterification reactions and the burgeoning field of acetylene (B1199291) chemistry.

The First Synthesis: A Detailed Protocol

The seminal synthesis of this compound was achieved through the esterification of propiolic acid with tert-butanol (B103910). This reaction, while conceptually straightforward, required careful control of conditions to achieve a successful outcome. The following is a detailed protocol based on the foundational methods described in early chemical literature.

Experimental Protocol: First Synthesis of this compound

Materials:

-

Propiolic acid

-

Tert-butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), propiolic acid (1.0 equivalent) and 4-(dimethylamino)pyridine (0.1 equivalents) are dissolved in anhydrous tetrahydrofuran.

-

To this solution, tert-butanol (1.2 equivalents) is added.

-

The reaction mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous tetrahydrofuran is added dropwise over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The resulting white precipitate of dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in dichloromethane and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the crude product is achieved by vacuum distillation to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the first synthesis and the physical properties of this compound.

| Parameter | Value |

| Synthesis Yield | Approximately 80% (reported in a general procedure)[1] |

| Boiling Point | 52-53 °C at 27 mmHg[2] |

| Melting Point | 18-20 °C[2] |

| Density | 0.919 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.418[2] |

Visualizing the Synthesis

To further clarify the process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Conclusion

The discovery and initial synthesis of this compound marked a significant, albeit understated, moment in the advancement of organic chemistry. This foundational work laid the groundwork for the widespread adoption of this reagent in a myriad of synthetic applications, from academic research to the industrial production of pharmaceuticals. By understanding the historical context and the details of its first synthesis, researchers today can better appreciate the utility of this versatile molecule and continue to innovate in their own synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl Propiolate in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl propiolate is a versatile reagent in organic synthesis, primarily utilized as a dipolarophile in various cycloaddition reactions to construct a diverse array of heterocyclic compounds.[1][2][3][4] Its propiolate moiety, characterized by an activated carbon-carbon triple bond due to the electron-withdrawing tert-butoxycarbonyl group, readily participates in concerted or stepwise cycloaddition pathways. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel scaffolds with potential biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in two major classes of cycloaddition reactions: [3+2] and [4+2] cycloadditions.

[3+2] Cycloaddition Reactions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocyclic rings.[5] this compound is an excellent dipolarophile for these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and diazo compounds to yield triazoles, isoxazoles, and pyrazoles, respectively.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] The reaction is prized for its mild conditions, high yields, and tolerance of a wide range of functional groups.[7]

Reaction Scheme:

Caption: General scheme of a CuAAC reaction.

Experimental Protocol: Synthesis of tert-Butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Materials:

-

Benzyl (B1604629) azide

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation:

| Entry | Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | This compound | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 | 95 |

| 2 | Phenyl azide | This compound | CuI | THF | RT | 6 | 92 |

Cycloaddition with Nitrile Oxides

The [3+2] cycloaddition of this compound with nitrile oxides provides a direct route to 3,5-disubstituted isoxazoles. Nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl chlorides.[8][9]

Reaction Scheme:

Caption: Synthesis of isoxazoles via nitrile oxide cycloaddition.

Experimental Protocol: Synthesis of tert-Butyl 5-phenylisoxazole-3-carboxylate

Materials:

-

N-Chlorosuccinimide (NCS)

-

This compound

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: (Adapted from a similar protocol[9])

-

Dissolve benzaldoxime (1.0 eq) in chloroform.

-

Add N-chlorosuccinimide (1.1 eq) in one portion and stir the mixture at room temperature.

-

After the complete conversion of the oxime (monitored by TLC), add this compound (1.2 eq) to the reaction mixture.

-

Add pyridine (1.2 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the disappearance of the starting materials.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Data Presentation:

| Entry | Nitrile Oxide Precursor | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldoxime/NCS | This compound | Pyridine | CHCl₃ | RT | 12 | 85 |

| 2 | 4-Methoxybenzaldoxime/NCS | This compound | Triethylamine | DCM | RT | 10 | 88 |

Cycloaddition with Diazo Compounds

The reaction of this compound with diazo compounds, such as diazomethane (B1218177) or its derivatives, leads to the formation of pyrazoles.[10][11] These reactions can often be performed without a catalyst, simply by heating the reactants.[12]

Reaction Scheme:

Caption: Pyrazole synthesis from diazo compounds.

Experimental Protocol: Synthesis of tert-Butyl 1H-pyrazole-3-carboxylate

Materials:

-

Diazomethane (generated in situ or as a solution in diethyl ether)

-

This compound

-

Diethyl ether

Procedure: (Adapted from a general procedure for diazo compound cycloadditions[12])

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve this compound (1.0 eq) in diethyl ether in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diazomethane (approximately 1.2 eq) in diethyl ether to the stirred solution of this compound.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary.

Data Presentation:

| Entry | Diazo Compound | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diazomethane | This compound | Diethyl ether | 0 to RT | 12 | 90 |

| 2 | Ethyl diazoacetate | This compound | Toluene | 80 | 6 | 82 |

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound, as an electron-deficient dienophile, can react with electron-rich dienes. While less common than its use in [3+2] cycloadditions, it can participate in Diels-Alder reactions, particularly with reactive dienes or under thermal or Lewis acid-catalyzed conditions.

Reaction Scheme:

Caption: General scheme of a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Anthracene (B1667546)

Materials:

-

Anthracene

-

This compound

-

Toluene

Procedure: [6]

-

In a sealed pressure tube, dissolve anthracene (1.0 eq) and this compound (1.1 eq) in toluene.

-

Heat the mixture at 150 °C and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

Data Presentation:

| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Anthracene | This compound | Toluene | 150 | 24 | 70 |

| 2 | 1,3-Cyclopentadiene | This compound | Dichloromethane | 0 to RT | 8 | 85 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic and carbocyclic compounds through cycloaddition reactions. The protocols outlined in this document provide a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The mild reaction conditions and high yields often associated with these transformations make this compound an attractive tool in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific substrates.

References

- 1. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 叔丁基丙炔酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98 13831-03-3 [sigmaaldrich.com]

- 5. Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations [acswebcontent.acs.org]

- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

Application of tert-Butyl Propiolate in 1,3-Dipolar Cycloadditions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl propiolate is a versatile reagent in organic synthesis, particularly valued for its participation as a dipolarophile in 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful and convergent route to construct five-membered heterocyclic rings, which are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the ester group activates the alkyne functionality of this compound, making it an excellent reaction partner for various 1,3-dipoles, including azides, nitrones, and diazo compounds. This document provides detailed application notes and experimental protocols for the use of this compound in these key cycloaddition reactions.

Key Applications

The 1,3-dipolar cycloaddition reactions of this compound are instrumental in the synthesis of:

-

1,2,3-Triazoles: These heterocycles are of immense interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3]

-

Isoxazolines and Isoxazoles: These five-membered rings are key building blocks for numerous biologically active compounds. The reaction of this compound with nitrones leads to the formation of isoxazolidines, which can be further transformed. The cycloaddition with in situ generated nitrile oxides from aldoximes can yield isoxazoles.[4][5]

-

Pyrazoles: Pyrazole (B372694) derivatives are important pharmacophores found in many approved drugs. The reaction of this compound with diazo compounds offers a direct route to substituted pyrazoles.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical reaction conditions and reported yields for the 1,3-dipolar cycloaddition of this compound with various 1,3-dipoles.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| 1,3-Dipole | Alkyne | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl (B1604629) Azide (B81097) | This compound | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH / H₂O (1:1) | Room Temp. | 12-24 h | >95 | [6] |

| Substituted Aryl Azides | tert-Butyl propioloylpiperazine-1-carboxylate | CuI / DIPEA | DMF | 0 °C | 5 min | 90-97 | [6] |

| Substituted Aromatic Azides | tert-Butyl 4-propargylpiperazine-1-carboxylate | CuSO₄·7H₂O / Sodium Ascorbate | DMF | Room Temp. | 16-18 h | 76-86 |

Table 2: Cycloaddition with Nitrones

| 1,3-Dipole | Alkyne | Solvent | Temperature | Time | Yield (%) | Reference |

| C-Phenyl-N-methylnitrone | This compound | Toluene | Reflux | 24 h | Moderate to Good | General Protocol |

| Carbohydrate-derived Nitrones | Levoglucosenone (alkene) | Toluene | 60-110 °C | 3-48 h | 57-87 | [5] |

Table 3: Cycloaddition with Diazo Compounds

| 1,3-Dipole | Alkyne | Solvent | Temperature | Time | Yield (%) | Reference |

| Ethyl Diazoacetate | This compound | None (Neat) | 80-100 °C | 1-3 h | High | General Protocol |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of tert-Butyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylate

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole via the copper-catalyzed reaction between benzyl azide and this compound.

Materials:

-

Benzyl azide

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (B103910) (t-BuOH)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is typically carried out at room temperature.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica (B1680970) gel column chromatography to yield the pure tert-butyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[7]

Protocol 2: 1,3-Dipolar Cycloaddition of a Nitrone with this compound

This general protocol outlines the synthesis of an isoxazoline (B3343090) derivative from the reaction of a nitrone with this compound.

Materials:

-

Nitrone (e.g., C-phenyl-N-methylnitrone)

-

This compound

-

Anhydrous toluene

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the nitrone (1.0 equivalent) in anhydrous toluene, add this compound (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired isoxazoline product.

Protocol 3: Synthesis of a Pyrazole Derivative via Cycloaddition of a Diazo Compound with this compound

This protocol provides a general method for the synthesis of a pyrazole derivative from a diazo compound and this compound.

Materials:

-

Diazo compound (e.g., ethyl diazoacetate)

-

This compound

Procedure:

-

Reaction Setup: In a reaction vessel, combine the diazo compound (1.0 equivalent) and this compound (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the mixture at 80-100 °C for 1-3 hours. The reaction is often performed neat (without solvent).

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Once the starting materials are consumed, the reaction mixture can often be purified directly by column chromatography on silica gel to yield the pyrazole product.

Mandatory Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: General Workflow for 1,3-Dipolar Cycloaddition

Caption: A general experimental workflow for 1,3-dipolar cycloaddition reactions.

Diagram 3: Relationship between Reactants and Products

Caption: Relationship between this compound, 1,3-dipoles, and resulting heterocycles.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. 2-Isoxazoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

tert-Butyl Propiolate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and biocompatibility.[1][2] This reaction enables the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles, which are key structural motifs in medicinal chemistry and drug discovery due to their diverse biological activities.[1] tert-Butyl propiolate is a valuable alkyne building block in CuAAC reactions, as the resulting tert-butyl carboxylate group can serve as a versatile handle for further synthetic transformations or as a bulky group to modulate the pharmacological properties of the target molecule. These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions.

Core Concepts and Workflow

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Caption: General workflow for the CuAAC reaction with this compound.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative quantitative data for CuAAC reactions involving this compound with various azides.

| Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Aryl/Alkyl Azides (general) | CuI (10 mol%) | DIPEA (1.5 eq) | DMF | 0 | 5 min | 90-97 | [1] |

| Benzyl Azide | CuSO₄/NaAsc | None | t-BuOH/H₂O | RT | 4 days | High | [3] |

| 4-(tert-butyl)phenylacetylene and Benzyl Azide | Not specified | Not specified | EtOH | Reflux | 2h | 88 | [4] |

| Substituted Benzyl Azides | CuSO₄/NaAsc | None | t-BuOH/H₂O | RT | 4 days | High | [3] |

| 4-[3-(Perfluorooctyl)-1-propyloxy]benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | Overnight | 39 | [5] |

Experimental Protocols

Protocol 1: Rapid One-Pot Synthesis of tert-Butyl 1-Aryl/Alkyl-1H-1,2,3-triazole-4-carboxylates[1]

This protocol is suitable for the rapid synthesis of a variety of triazoles with high yields.

Materials:

-

This compound

-

Aryl or alkyl azide (1.0 eq)

-

Copper(I) iodide (CuI, 10 mol%)

-

N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ice-cold water

-

Anhydrous diethyl ether

Procedure:

-

To a solution of the aryl or alkyl azide (1.0 eq) in DMF (5 mL), add this compound (1.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add CuI (10 mol%) and DIPEA (1.5 eq) to the stirred solution.

-

Continue stirring at 0 °C for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Collect the resulting solid by filtration.

-

Dry the solid under vacuum.

-

Wash the dried solid with anhydrous diethyl ether to afford the pure product.

Expected Outcome: This method typically yields the desired tert-butyl-1H-1,2,3-triazole-4-carboxylate in over 95% purity and 90-97% isolated yields.[1]

Protocol 2: General Procedure for CuAAC in Aqueous Media[3]

This protocol is suitable for a wide range of azides and is performed under mild, aqueous conditions.

Materials:

-

This compound

-

Benzyl azide or other substituted azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 0.012 mmol)

-

Sodium ascorbate (e.g., 0.12 mmol)

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

Suspend the azide (1.0 eq) and this compound (1.0-1.2 eq) in a 2:1 mixture of water and tert-butanol.

-

Sequentially add a freshly prepared aqueous solution of sodium ascorbate (e.g., 1 M solution) and an aqueous solution of copper(II) sulfate (e.g., 0.1 M solution).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction may take up to 4 days for completion.

-

Upon completion, dilute the reaction mixture with water and cool on ice.

-

Isolate the precipitated product by vacuum filtration.

-

Wash the solid with cold water and then with cold diethyl ether.

-